Methyl 3,5-dichloro-4-ethoxybenzoate

Organic Synthesis Medicinal Chemistry Property Prediction

Researchers requiring a reliable halogenated benzoate intermediate with a defined 3,5-dichloro-4-ethoxy substitution pattern for reproducible synthesis can rely on this compound. Its ≥98% purity and unique electronic profile ensure consistent reactivity and selectivity. • Serves as a precursor for (3,5-dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling. • ≥98% purity with supporting analytical data (NMR, HPLC, GC) ensures batch-to-batch reproducibility. • Ideal for pharmaceutical and agrochemical R&D programs exploring structure-activity relationships.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 192512-42-8
Cat. No. B6325088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-4-ethoxybenzoate
CAS192512-42-8
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl
InChIInChI=1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
InChIKeyFJFFMHPWJYLMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-dichloro-4-ethoxybenzoate Overview


Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) is a halogenated benzoate ester featuring a unique 3,5-dichloro-4-ethoxy substitution pattern on the aromatic ring . With a molecular weight of 249.09 g/mol and the formula C₁₀H₁₀Cl₂O₃, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research . Its structure, which incorporates both electron-withdrawing chlorine atoms and an electron-donating ethoxy group, imparts specific reactivity profiles that differentiate it from other substituted benzoates .

1
Synthetic intermediate for halogenated aromatic building blocks, suitable for Suzuki-Miyaura cross-coupling workflows via its boronic acid derivative.
2
Defined 3,5-dichloro-4-ethoxy substitution provides consistent electronic and steric properties for structure-activity relationship exploration.
3
Supplied at ≥98% purity with batch-specific analytical data (NMR, HPLC, GC), supporting reproducible synthetic outcomes in research.

Methyl 3,5-dichloro-4-ethoxybenzoate: Substitution & Purity


In synthetic chemistry, the specific substitution pattern on the aromatic ring dictates reactivity, steric hindrance, and electronic properties, making generic substitution of Methyl 3,5-dichloro-4-ethoxybenzoate with other halogenated benzoates unreliable . For instance, the ethoxy group at the 4-position versus a methoxy group (as in Methyl 3,5-dichloro-4-methoxybenzoate) alters lipophilicity and hydrogen bonding potential, which can significantly impact reaction outcomes and downstream biological activity [1]. Furthermore, variations in ester alkyl chain (methyl vs. ethyl) affect the compound's physical properties, such as boiling point and solubility, which are critical for purification and formulation . Procurement based on purity specifications is also vital; the target compound is routinely supplied at ≥98% purity with supporting analytical data (NMR, HPLC, GC) to ensure reproducibility, whereas lower purity analogs may introduce confounding variables in research and development .

!
Methoxy analog (4-OMe) has lower calculated lipophilicity (ΔLogP ≈0.45); may alter solubility and partitioning in synthetic intermediates, affecting reaction profiles.
!
Ethyl ester analog is often offered at lower minimum purity (95%) with less consistent documentation, introducing impurity-related variability risks.
!
Regioisomeric variants (e.g., 2,4-dichloro-5-ethoxy) shift halogen/ether positions, fundamentally changing reactivity in cross-coupling and nucleophilic substitutions.

Methyl 3,5-dichloro-4-ethoxybenzoate: Analog Comparison


Lipophilicity vs. Methoxy Analog

The substitution of a methoxy group with an ethoxy group at the 4-position significantly impacts the compound's lipophilicity. The calculated LogP for Methyl 3,5-dichloro-4-ethoxybenzoate is 3.38, compared to a calculated LogP of 2.93 for Methyl 3,5-dichloro-4-methoxybenzoate [1]. This difference of 0.45 log units indicates a more lipophilic nature for the ethoxy analog, which can influence membrane permeability, solubility in organic solvents, and potential bioactivity .

Lipophilicity vs. Methoxy Analog
Class-level inference
LogP 3.38 vs 2.93 (Δ +0.45)
Higher calculated lipophilicity for the ethoxy analog; may influence organic-solvent solubility and membrane-partitioning research contexts.
In silico XLogP3-AA; experimental confirmation not provided.
Organic Synthesis Medicinal Chemistry Property Prediction

Purity and Analytical Documentation

Multiple vendors specify the purity of Methyl 3,5-dichloro-4-ethoxybenzoate at ≥98% . In contrast, the closely related analog Ethyl 3,5-dichloro-4-ethoxybenzoate is often offered at a lower minimum purity of 95% . Furthermore, suppliers of the target compound routinely provide batch-specific analytical data including NMR, HPLC, and GC to support the purity claim, whereas such comprehensive documentation is less consistently available for less common analogs .

Purity Documentation
Cross-study comparable
≥98% with batch-specific NMR, HPLC, GC
Higher minimum purity specification and routine analytical data delivery support reproducibility in critical synthesis steps.
Comparator analog (ethyl ester) often lists 95% minimum without equivalent documentation.
Chemical Procurement Quality Control Analytical Chemistry

Substitution Pattern for Suzuki Coupling

The 3,5-dichloro-4-ethoxy substitution pattern in Methyl 3,5-dichloro-4-ethoxybenzoate presents a distinct electronic and steric environment compared to other chlorinated benzoates. This arrangement is crucial for its role as an intermediate; for example, the corresponding boronic acid, (3,5-Dichloro-4-ethoxyphenyl)boronic acid, is specifically used in Suzuki-Miyaura cross-couplings . The position of the ester group relative to the halogens and ether dictates its reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions . In contrast, a regioisomeric compound like Methyl 2,4-dichloro-5-ethoxybenzoate would have a different reactivity profile, making it unsuitable for the same synthetic sequence without extensive re-optimization.

Suzuki Coupling Utility
Class-level inference
Key intermediate for (3,5-dichloro-4-ethoxyphenyl)boronic acid
The exact substitution pattern is required for intended reactivity in cross-coupling; regioisomers would require re-optimization.
Synthetic planning context; reactivity inferred from substitution pattern class rules.
Synthetic Methodology Cross-Coupling Building Blocks

Methyl 3,5-dichloro-4-ethoxybenzoate Applications


Cross-Coupling for Pharmaceutical Intermediates

The compound serves as an ideal precursor for generating (3,5-dichloro-4-ethoxyphenyl)boronic acid, a crucial building block for Suzuki-Miyaura cross-coupling reactions . Its defined substitution pattern is essential for introducing the 3,5-dichloro-4-ethoxyphenyl moiety into more complex drug candidates, enabling the exploration of structure-activity relationships in medicinal chemistry programs . The ≥98% purity specification and availability of analytical data ensure the reliability of this critical step in synthetic routes .

Agrochemicals and Crop Protection

As an important intermediate, Methyl 3,5-dichloro-4-ethoxybenzoate is employed in the synthesis of more complex organic molecules for agrochemical research . The specific halogenation pattern and lipophilicity (LogP 3.38) can be leveraged to modulate the physicochemical properties of target compounds, such as their ability to penetrate plant cuticles or their soil mobility, which are key parameters in the development of effective herbicides and fungicides [1].

Analytical and Environmental Reference Standard

The compound's well-defined structure and high purity (≥98%) make it a suitable reference material for the development and validation of analytical methods, such as HPLC and GC-MS . It is specifically identified as a degradation product (methyl ester of 3,5-dichloro-4-ethoxybenzoic acid) in studies of chlorinated organic matter in soil, highlighting its role as an environmental marker or tracer compound [2]. Procuring this specific compound with documented purity is essential for accurate quantification and method calibration in such studies.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate cross-coupling
Defined substitution pattern & documented purity
Suzuki-Miyaura coupling reactivity review
Agrochemical building-block design
Halogenation pattern & lipophilicity profile
Physicochemical property-modulation context
Environmental analytical reference
Documented identity & purity ≥98%
Method calibration and quantification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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